molecular formula C18H17NO2 B14501669 5-Ethyl-4,4-diphenyl-3-oxa-1-azabicyclo[3.1.0]hexan-2-one CAS No. 64890-05-7

5-Ethyl-4,4-diphenyl-3-oxa-1-azabicyclo[3.1.0]hexan-2-one

Cat. No.: B14501669
CAS No.: 64890-05-7
M. Wt: 279.3 g/mol
InChI Key: XMLXFZXYSZQBGV-UHFFFAOYSA-N
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Description

5-Ethyl-4,4-diphenyl-3-oxa-1-azabicyclo[310]hexan-2-one is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-4,4-diphenyl-3-oxa-1-azabicyclo[3.1.0]hexan-2-one typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4,4-diphenyl-3-oxazolidinone with ethyl iodide in the presence of a base can lead to the formation of the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-4,4-diphenyl-3-oxa-1-azabicyclo[3.1.0]hexan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

5-Ethyl-4,4-diphenyl-3-oxa-1-azabicyclo[3.1.0]hexan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethyl-4,4-diphenyl-3-oxa-1-azabicyclo[3.1.0]hexan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-4,4-diphenyl-3-oxa-1-azabicyclo[3.1.0]hexan-2-one is unique due to its specific bicyclic structure and the presence of both ethyl and diphenyl groups.

Properties

CAS No.

64890-05-7

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

5-ethyl-4,4-diphenyl-3-oxa-1-azabicyclo[3.1.0]hexan-2-one

InChI

InChI=1S/C18H17NO2/c1-2-17-13-19(17)16(20)21-18(17,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3

InChI Key

XMLXFZXYSZQBGV-UHFFFAOYSA-N

Canonical SMILES

CCC12CN1C(=O)OC2(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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